Fmoc-beta-azido-d-aib-oh bha
Description
The exact mass of the compound Fmoc-b-azido-a-Me-D-Ala-OH · BHA is 549.23760449 g/mol and the complexity rating of the compound is 735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
(2R)-3-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid;diphenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4.C13H13N/c1-19(17(24)25,11-21-23-20)22-18(26)27-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h2-9,16H,10-11H2,1H3,(H,22,26)(H,24,25);1-10,13H,14H2/t19-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFFMAXTTQMCNP-FSRHSHDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CN=[N+]=[N-])(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.C1=CC=C(C=C1)C(C2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H31N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Positioning Within Non Canonical Amino Acid Research and Peptide Engineering
The exploration of non-canonical amino acids (ncAAs) has revolutionized peptide science by expanding the chemical diversity far beyond the 20 proteinogenic amino acids. These unique building blocks introduce novel side chains, stereochemistries, and backbone constraints, leading to peptides with enhanced stability, bioactivity, and conformational control. Fmoc-β-Azido-D-Aib-OH·BHA is a prime example of an ncAA designed for strategic incorporation into peptide sequences.
Its structure is notable for several key features. The α,α-disubstituted nature of the aminoisobutyric acid (Aib) core imparts a significant conformational constraint, promoting helical secondary structures in the resulting peptides. The D-configuration at the α-carbon further influences the peptide's three-dimensional structure and can enhance its resistance to enzymatic degradation. The most chemically significant feature, however, is the β-azido group. This functional handle is what positions the compound as a powerful tool in peptide engineering.
The azido (B1232118) group is a versatile functional group that is relatively stable under standard peptide synthesis conditions yet can readily participate in highly specific chemical ligation reactions. This "bioorthogonal" reactivity is a cornerstone of modern chemical biology and allows for the precise modification of peptides after their synthesis.
Strategic Utility As a Building Block for Functionalized Peptides and Peptidomimetics
Preparative Routes for Fmoc-Protected Azido Amino Acids
The efficient synthesis of Fmoc-protected azido amino acids is paramount for their use in peptide chemistry. Key methodologies include diazo transfer reactions and the optimization of reaction conditions to ensure high yields and purity.
Diazo Transfer Chemistry in Stereoselective Synthesis
Diazo transfer reactions are a cornerstone for the introduction of the azide (B81097) functionality into amino acids. This method typically involves the reaction of a primary amine with a diazo transfer reagent. acs.org Imidazole-1-sulfonyl azide and its salts are valuable reagents for these transformations, converting primary amines to azides efficiently. acs.org The hydrogen sulfate (B86663) salt of imidazole-1-sulfonyl azide is noted for its enhanced stability, making it a safer choice for large-scale synthesis. acs.org
The stereochemistry of the starting material is crucial for the synthesis of stereochemically pure azido amino acids. For instance, the synthesis of D-α-azido acids can be achieved starting from L-α-amino acids. thieme-connect.com This process can involve conversion to an α-hydroxy acid, followed by methylation, nosylation, and subsequent reaction with an azide source like 1,1,3,3-tetramethylguanidinium azide (TMGA) to yield the desired D-azido acid with high optical purity. thieme-connect.com Similarly, stereoselective synthesis of cyclic quaternary α-amino acids has been accomplished using optically pure cyclic sulfates, which are reacted with sodium azide to introduce the azido group with defined stereochemistry. nih.gov Matteson homologation using sodium azide in DMF has also proven to be a highly stereoselective method for producing complex α-azido acids, where the choice of a chiral boronic ester auxiliary dictates the enantiomeric outcome. uni-saarland.de
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is critical to maximize the yield and purity of Fmoc-azido amino acids, which are often required in multi-gram quantities for peptide synthesis. nih.govresearchgate.net Key considerations include the choice of solvent, pH, and the diazo transfer reagent itself. For example, when using imidazole-1-sulfonyl azide, initial attempts with K2CO3 in methanol (B129727) led to significant Fmoc deprotection. cam.ac.uk A switch to a biphasic solvent system of H2O, MeOH, and CH2Cl2 at pH 9 successfully yielded the desired azido amino acids in high purity without the need for column chromatography. cam.ac.uk
Researchers have investigated various synthetic pathways to improve efficiency and reduce costs. nih.govresearchgate.net One successful two-step synthesis of Fmoc-protected L-azidoalanine and L-azidohomoalanine starts from readily available Fmoc-protected asparagine and glutamine. cam.ac.uk This route is scalable, high-yielding, and does not require extensive purification. cam.ac.uk Another study focused on optimizing the synthesis of five different Fmoc azido amino acids, demonstrating that multigram quantities can be prepared within one to two weeks at a reasonable cost. nih.govresearchgate.net
Table 1: Comparison of Diazo Transfer Reagents
| Reagent | Key Features | Safety Considerations | References |
|---|---|---|---|
| Triflyl azide (TfN3) | Highly reactive. | Potentially explosive, especially on a larger scale. | cam.ac.uk |
| Imidazole-1-sulfonyl azide hydrochloride | Effective diazo transfer reagent. | Can present stability and detonation risks. | acs.orgcam.ac.uk |
| Imidazole-1-sulfonyl azide hydrogen sulfate | Significantly more stable than the parent compound or HCl salt. | Safer alternative for large-scale synthesis. | acs.org |
| 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP) | Safe and efficient for diazo-transfer to primary amines. | Considered a safe diazo-transfer reagent. | acs.org |
Solid-Phase Peptide Synthesis (SPPS) Incorporating Fmoc-β-Azido-D-Aib-OH·BHA
The incorporation of Fmoc-β-azido-D-Aib-OH into peptides is primarily achieved through Solid-Phase Peptide Synthesis (SPPS), a method that revolutionized peptide synthesis by anchoring the growing peptide chain to a solid support. jove.comcsic.es
Integration into Fmoc/tBu SPPS Protocols
The Fmoc/tBu strategy is the most widely used method for SPPS. csic.esbachem.com In this approach, the Nα-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups such as tert-butyl (tBu). csic.espeptide.com This orthogonality allows for the selective removal of the Fmoc group at each cycle without affecting the side-chain protecting groups. peptide.com The general SPPS cycle involves:
Deprotection: Removal of the Fmoc group, typically with a solution of piperidine (B6355638) in a solvent like DMF. peptide.com
Washing: Removal of excess reagents and byproducts. csic.es
Coupling: Addition of the next Fmoc-protected amino acid, activated by a coupling reagent. csic.es
Washing: Removal of unreacted amino acid and coupling reagents. csic.es
This cycle is repeated until the desired peptide sequence is assembled. csic.es The final step involves cleavage of the peptide from the resin and removal of all side-chain protecting groups, usually with a strong acid cocktail containing trifluoroacetic acid (TFA). csic.esnih.gov
Mitigation of Synthetic Challenges
The incorporation of specialized amino acids like β-azido-D-Aib-OH can present unique challenges during SPPS.
Diketopiperazine (DKP) Formation: This is a common side reaction, particularly when a dipeptide is attached to the resin. iris-biotech.de The deprotected N-terminal amine can attack the ester linkage to the resin, leading to the formation of a cyclic dipeptide and cleavage from the support. iris-biotech.de Strategies to mitigate DKP formation include the use of dipeptide building blocks, or employing alternative Fmoc-removal reagents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with piperazine, which has been shown to drastically reduce DKP formation compared to standard piperidine/DMF treatment. acs.orgnih.gov
Hindered Couplings: The α,α-dialkylated nature of Aib residues presents significant steric hindrance, making peptide bond formation difficult. jove.com To overcome this, more potent coupling reagents and modified conditions are often necessary. Microwave heating has been shown to be beneficial for coupling sterically hindered residues like Aib. jove.com Coupling reagents such as COMU or a combination of DIC and Oxyma have proven effective for challenging couplings, including those involving consecutive Aib residues. rsc.orghubspot.net
Azide Elimination: Under certain conditions, the azide group can undergo elimination. For example, peptides with an N-terminal α-azidoaspartate residue have been observed to eliminate an azide ion when treated with common Fmoc deprotection reagents. researchgate.net Prolonged couplings with certain reagents like HBTU/DIPEA can also lead to the formation of an elimination product of the azido moiety. nih.govresearchgate.net Careful selection of coupling reagents and optimization of reaction times are crucial to avoid this side reaction.
Role of Resin Linkages (e.g., Benzylhydrylamide (BHA) Resin)
The choice of resin and its linker is critical in SPPS as it determines the C-terminal functionality of the final peptide and the conditions required for cleavage. Benzhydrylamine (BHA) resins are amino core resins originally developed for synthesizing C-terminal peptide amides using the Boc-SPPS strategy. iris-biotech.de In the context of Fmoc-β-azido-D-Aib-OH·BHA, the BHA linker indicates that upon cleavage from the resin, the resulting peptide will have a C-terminal amide. The Rink Amide resin is another common choice for producing peptide amides within the Fmoc/tBu framework. iris-biotech.de The stability of the linker to the repeated deprotection and coupling cycles, as well as its lability under the final cleavage conditions, are key factors in a successful synthesis.
Table 2: Common Challenges in SPPS and Mitigation Strategies
| Challenge | Description | Mitigation Strategies | References |
|---|---|---|---|
| Diketopiperazine (DKP) Formation | Cyclization of a resin-bound dipeptide, leading to chain termination and cleavage from the resin. | Use of dipeptide building blocks, alternative Fmoc deprotection reagents (e.g., DBU/piperazine), use of 2-chlorotrityl resin. | iris-biotech.deacs.orgnih.govnih.gov |
| Hindered Couplings | Difficulty in forming peptide bonds due to steric hindrance, especially with α,α-disubstituted amino acids like Aib. | Microwave-assisted synthesis, use of potent coupling reagents (e.g., COMU, DIC/Oxyma), extended coupling times. | jove.comrsc.orghubspot.netbris.ac.uk |
| Azide Elimination | Loss of the azide group as an azide ion, particularly from N-terminal azido amino acids during deprotection or prolonged coupling. | Careful selection of coupling reagents, optimization of reaction times, avoiding harsh basic conditions. | nih.govresearchgate.netresearchgate.net |
| Aggregation | Inter- or intra-chain aggregation of growing peptide chains, leading to incomplete reactions. | Use of PEG-PS resins, chaotropic salts, or solvents that disrupt hydrogen bonding. | csic.es |
Bioorthogonal Reactivity and Functionalization in Peptide and Protein Systems
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) in Peptide Chemistry
The Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) stands as the most prominent "click chemistry" reaction utilized for modifying peptides containing azido (B1232118) functionalities. mdpi.comresearchgate.net This reaction is prized for its high efficiency, selectivity, and compatibility with a vast array of functional groups and reaction conditions, including aqueous environments. mdpi.comresearchgate.net The incorporation of an azido amino acid like Fmoc-beta-azido-D-Aib-oh BHA allows a peptide to be later "clicked" with any molecule bearing a terminal alkyne, forming a stable triazole linkage. chemimpex.comsigmaaldrich.comsigmaaldrich.com
The CuAAC is a variant of the Huisgen 1,3-dipolar cycloaddition, which, in the absence of a catalyst, is slow and yields a mixture of 1,4- and 1,5-disubstituted triazole regioisomers. The introduction of a copper(I) catalyst dramatically accelerates the reaction and renders it highly regioselective, exclusively producing the 1,4-disubstituted triazole product. mdpi.com The reaction is robust and can be performed under various conditions, often at room temperature, making it ideal for modifying sensitive biomolecules. researchgate.net
The efficiency of CuAAC can be influenced by the structure of the peptide. While the reaction is generally very efficient, factors such as steric hindrance near the azide (B81097) or alkyne can impact reaction rates. The gem-dimethyl groups of the Aib residue in this compound introduce significant steric bulk. Although this does not prevent the reaction, it may necessitate optimized conditions, such as longer reaction times or the use of specific copper ligands, to achieve high yields, particularly in cases of on-resin cyclization or conjugation to large macromolecules. holublab.comacs.org
A primary application of incorporating this compound into a peptide sequence is for post-synthetic functionalization. chemimpex.comchemimpex.com Once the peptide has been synthesized and purified, the azide group serves as a latent handle for modification. This two-step approach (synthesis followed by clicking) avoids exposing the desired modification to the often harsh conditions of peptide synthesis and cleavage.
This strategy has been widely used to attach a variety of moieties to peptides, including:
Fluorophores and Quenchers: For creating probes for fluorescence resonance energy transfer (FRET) studies of protein-protein interactions or conformational changes.
Drug Molecules: For developing peptide-drug conjugates that target specific tissues or cells. chemimpex.com
Glycans: For synthesizing glycopeptides to study the roles of glycosylation in protein function and stability. sigmaaldrich.comsigmaaldrich.com
Polymers: To create peptide-polymer conjugates with altered solubility, stability, or pharmacokinetic properties.
This method has been successfully used to generate head-to-tail cyclized peptides, where terminal alkyne and azide groups on a linear precursor are clicked together, enhancing the peptide's structural rigidity and resistance to proteolysis. mdpi.com
Applications in Bioconjugation and Site-Specific Labeling
The ability to install an azide group at a specific, predetermined position within a peptide chain using this compound is a cornerstone of modern bioconjugation techniques. chemimpex.comchemimpex.com This site-specificity is crucial as it ensures that the attached functional molecule does not interfere with the peptide's native structure or biological activity, a common problem with traditional, less specific labeling methods that target common amino acid side chains like lysine (B10760008) or cysteine. diva-portal.org
This compound is instrumental in the development of chemical probes designed to investigate complex biological processes. chemimpex.comchemimpex.com By incorporating this amino acid into a peptide that mimics a protein-binding motif, researchers can create a tool to study protein interactions. chemimpex.com After synthesis, an alkyne-modified reporter tag—such as a biotin (B1667282) handle for affinity purification or a fluorescent dye for imaging—can be attached via CuAAC. nih.gov This allows for the detection, localization, and isolation of binding partners within a cell or cell lysate, providing insights into signaling pathways and protein function. chemimpex.comchemimpex.com
| Probe Development Step | Description | Compound's Role |
| 1. Synthesis | A peptide of interest is synthesized using SPPS. | This compound is incorporated at a specific, non-critical site in the peptide sequence. |
| 2. Modification | The purified azido-peptide is reacted with an alkyne-bearing reporter molecule. | The azide group serves as the specific attachment point for the reporter via CuAAC. |
| 3. Application | The resulting probe is used in biological assays. | The probe can be used for applications like affinity pull-downs, fluorescence microscopy, or flow cytometry. |
This interactive table outlines the workflow for creating chemical probes using the specified compound.
Beyond its role as a chemical handle, the azide group (–N₃) itself is a powerful and sensitive spectroscopic probe, particularly for infrared (IR) spectroscopy. iris-biotech.denih.gov The asymmetric stretch of the azide group gives rise to a strong absorption band in a region of the IR spectrum (~2100 cm⁻¹) that is free from interference from native protein absorptions, providing a clear observational window. nih.gov
The precise frequency of the azide's IR absorption is highly sensitive to its local environment, including polarity, hydration, and the local electrostatic field. nih.gov By incorporating this compound into a specific site within a peptide or protein, researchers can:
Monitor local conformational changes during protein folding or binding events. nih.gov
Map the electric fields within a protein's active site.
Report on the degree of solvent exposure of a particular residue. nih.gov
The azide group has a significantly larger extinction coefficient than other commonly used IR probes like the nitrile group (C≡N), making it a more sensitive reporter of its environment. nih.gov
Exploration of Alternative Bioorthogonal Chemistries (e.g., Staudinger Ligation)
While CuAAC is the most common reaction involving azides in bioconjugation, it is not the only option. The Staudinger ligation is another important bioorthogonal reaction that involves the reaction of an azide with a specifically engineered triarylphosphine. iris-biotech.denih.gov This reaction forms a stable amide bond and, unlike CuAAC, does not require a metal catalyst, which can be advantageous in biological systems where copper toxicity is a concern.
Peptides containing an azido group, introduced via this compound, are suitable substrates for the Staudinger ligation. nih.gov An azido-peptide can be ligated to a phosphinothioester to form a larger peptide or a protein. This method has been particularly valuable in chemical protein synthesis. While perhaps less frequently used than click chemistry for simple labeling, the Staudinger ligation remains a powerful and complementary tool for peptide and protein engineering, expanding the functional repertoire of azido-containing building blocks. iris-biotech.denih.gov
Conformational Analysis and Structural Impact of D Alpha Aminoisobutyric Acid D Aib Incorporation
Influence on Peptide Secondary Structure Elements
The unique stereochemical constraints imposed by D-Aib residues make them powerful tools for dictating the secondary structure of synthetic peptides. nih.gov Depending on the sequence context, D-Aib can act as a strong promoter of both helical and turn conformations, significantly altering the structural landscape from what might be expected with proteinogenic amino acids. acs.org
Aib residues are renowned as potent helix inducers. acs.orgresearchgate.net The restricted torsional angles (φ, ψ) of Aib residues favor conformations that fall within the helical regions of the Ramachandran plot. While achiral Aib can support both right-handed and left-handed helices, the introduction of a chiral center in D-Aib influences the preferred screw sense. explorationpub.comresearchgate.net
While shorter Aib-containing peptides often favor the 3₁₀-helix, longer sequences can transition to or incorporate stretches of the more common α-helix (i+4 → i hydrogen bonds). explorationpub.commdpi.com The presence of D-amino acids within a sequence that is otherwise predisposed to form a right-handed helix can be disruptive. However, the strong helical propensity of Aib can override these effects. In a remarkable example, a 19-residue peptide containing three internal D-residues, including D-Ala and D-Val, was found to adopt a continuous right-handed α-helix, a testament to the stereochemical dominance of the Aib residues in the sequence. pnas.org This demonstrates that even when combined with helix-breaking D-amino acids, Aib can enforce a stable helical conformation. nih.govpnas.org
| Peptide Sequence | Predominant Secondary Structure | Method of Analysis | Key Finding |
| Boc-(Aib-Val)₅-OMe | 3₁₀-helix | NMR Spectroscopy | Aib residues dominate folding, inducing a stable helical structure with eight solvent-shielded NH groups. psu.edu |
| Boc-Val-Ala-Leu-Aib-Val-Ala-Leu-D-Phe -Pro-...-OMe (16-mer) | Helical | NMR, Circular Dichroism | Despite the central, potentially helix-breaking D-Phe-Pro segment, the peptide maintains a helical fold. nih.gov |
| Boc-Leu-Aib-Val-Ala-Leu-Aib-Val-D-Ala -D-Leu -...-D-Val -...-OMe (19-mer) | α-helix | X-ray Crystallography | Forms a continuous right-handed α-helix despite containing three internal D-amino acid residues. pnas.org |
| Oligomers of Aib (>14 residues) | Structured Helices | Circular Dichroism | In aqueous solution, long Aib oligomers show length-dependent formation of structured helices. bris.ac.uk |
In addition to promoting helices, D-Aib can be strategically employed to nucleate specific types of reverse turns, which are critical components of antiparallel β-sheets and β-hairpins. nih.govpsu.edu Prime β-turns (Type I' and Type II') are frequently found to initiate hairpin formation in proteins. rsc.org These turns require a positive φ angle at the i+1 position, a conformation readily adopted by D-amino acids.
The combination of Aib with a D-amino acid, such as in an Aib-D-Ala or Aib-D-Pro segment, creates a potent nucleating site for β-hairpins. psu.edunih.govrsc.org The Aib residue tends to adopt either a right-handed (αR) or left-handed (αL) helical conformation. When paired with a D-amino acid, it can effectively induce a Type I' β-turn. psu.edursc.org This has been demonstrated crystallographically in an octapeptide where an Aib-D-Ala segment nucleated a β-hairpin structure. psu.eduresearchgate.net The resulting hairpin exhibited a significant twist between the two antiparallel strands, a characteristic feature of Type I' turn nucleation. rsc.org
Similarly, the Aib-D-Pro dipeptide has been identified as an obligatory Type I' β-turn forming segment, making it a reliable template for constructing synthetic peptide hairpins. nih.govrsc.orgias.ac.in The strategic placement of such turn-inducing segments is a cornerstone of designing stable β-hairpin structures. nih.govrsc.org
| Turn-Inducing Segment | Resulting Structure | Key Characteristic | Peptide Context Example |
| Aib-D-Ala | Type I' β-turn | Nucleates a β-hairpin with significant twisting of the antiparallel strands. psu.edursc.org | Boc-Leu-Phe-Val-Aib-D-Ala -Leu-Phe-Val-OMe psu.edu |
| Aib-D-Pro | Type I' β-turn | Acts as an obligatory turn-forming segment for hairpin nucleation. nih.govrsc.org | Designed peptide hairpins utilizing this rigid template. rsc.org |
| D-Pro-Xxx | Type II' β-turn | Frequently used to generate flattened hairpin structures. psu.edursc.orgrsc.org | Various octapeptides, e.g., Boc-Leu-Phe-Val-D-Pro-Aib -...-OMe rsc.org |
| Aib-Gly | β-turn | Stabilizes hairpin turns, but may slightly destabilize the β-structure. nih.govnih.gov | Trpzip peptide variants nih.gov |
Stereochemical Contributions to Peptide Folding and Topography
This inherent preference is a powerful determinant in peptide folding. psu.edu When incorporated into a sequence of L-amino acids, which prefer negative φ angles (the αR or right-handed helical region), a D-Aib residue can induce a local reversal of chain direction or a kink in a helix. However, as seen in numerous studies, the strong helix-forming tendency of Aib residues can often override the expected disruptive effect of a D-amino acid, forcing the entire peptide into a single, continuous helix. nih.govpnas.org
The combination of L- and D-amino acids, including Aib, allows for precise control over the final peptide shape. For example, a cyclic hexapeptide containing L-Leu, D-Leu, and Aib residues was shown to adopt a unique figure-8 conformation, a direct result of the strong bending propensity of the Aib residues combined with the stereochemistry of the opposing L- and D-Leu residues. acs.org Changing the stereochemistry of just two leucine (B10760876) residues in the sequence from D to L resulted in a completely different, planar cyclic conformation. acs.org This highlights the profound influence of stereochemical arrangement on the global topography of the peptide.
Modulation of Peptide Rigidity and Stability
The incorporation of D-Aib, like its achiral counterpart, significantly increases the rigidity and metabolic stability of peptides. acs.orgnih.govnih.gov The Thorpe-Ingold effect, resulting from the gem-dialkyl substitution, restricts conformational freedom and pre-organizes the peptide backbone into a specific secondary structure, such as a helix or a turn. explorationpub.com This conformational rigidity reduces the entropic penalty associated with folding, thereby stabilizing the final structure.
Peptides containing Aib are more resistant to proteolytic degradation compared to those composed solely of natural amino acids. nih.govacs.orgnih.gov The steric hindrance provided by the α,α-disubstituted carbon makes the adjacent peptide bonds less accessible to proteases. The use of D-amino acids further enhances this stability, as proteases are typically specific for L-amino acid substrates. acs.orgnih.gov Therefore, incorporating D-Aib provides a dual benefit: it enforces a specific, rigid conformation while simultaneously increasing the peptide's resistance to enzymatic breakdown. acs.org This enhanced stability is a critical attribute for the development of peptide-based therapeutics and biomaterials. researchgate.net
Design and Engineering of Advanced Peptide Architectures and Peptidomimetics
Development of Structurally Constrained Peptide Scaffolds
The development of peptide-based therapeutics is often hampered by their inherent flexibility, which can lead to poor receptor selectivity and susceptibility to enzymatic degradation. To overcome these limitations, researchers focus on creating structurally constrained peptide scaffolds. The incorporation of α-aminoisobutyric acid (Aib), a component of Fmoc-beta-azido-d-aib-oh bha, is a powerful strategy for inducing conformational rigidity.
The Aib residue is achiral and contains two methyl groups on its α-carbon, which sterically restricts the available conformations of the peptide backbone. This constraint strongly promotes the formation of helical structures, such as 3(10)-helices and α-helices. ias.ac.inmdpi.com The predictable nature of this folding has been observed in numerous synthetic and natural peptides, including peptaibiotics where Aib is a major constituent. ias.ac.in By strategically placing Aib residues within a peptide sequence, it is possible to generate scaffolds with well-defined and stable secondary structures. For instance, studies on Aib-containing cyclohexapeptides have demonstrated that the presence of Aib residues significantly influences the backbone conformation, leading to the formation of specific β-turns and helical structures. uzh.ch Even in linear peptides, the incorporation of Aib promotes the folding of the peptide backbone into turn-like structures. nih.gov
Table 1: Conformational Preferences Induced by Aib Residues in Peptides
| Feature | Description | Structural Impact |
|---|---|---|
| Helicogenicity | Aib is considered a strongly helicogenic residue. ias.ac.inresearchgate.net | Promotes the formation of 3(10)- and α-helical structures. |
| Backbone Restriction | The gem-dimethyl group limits the possible phi (φ) and psi (ψ) dihedral angles. | Favors helical regions of the Ramachandran plot and restricts access to extended conformations. ias.ac.in |
| Turn Induction | Aib residues are frequently found in β-turns, particularly in positions (i+1) and/or (i+2). uzh.ch | Facilitates the creation of compact, folded peptide structures. |
| Chiral Reversal | As an achiral residue, Aib can accommodate both left- and right-handed helical conformations, enabling helix termination through a Schellman motif. ias.ac.in | Allows for the design of complex tertiary folds by connecting different helical segments. |
Rational Design of Peptidomimetics with Defined Conformations
Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. longdom.org The rational design of these molecules relies on a deep understanding of the structural features responsible for biological activity. nih.gov this compound is a valuable tool in this process because the conformational constraints imposed by the Aib residue are well-characterized and predictable.
Researchers can use this building block to construct peptidomimetics where specific secondary structures, like helices and turns, are precisely engineered to mimic the bioactive conformation of a parent peptide. longdom.org This approach moves beyond simple modifications, allowing for the de novo design of scaffolds that position key pharmacophoric elements in the correct spatial orientation for target interaction. longdom.org The ability of Aib to stabilize β-turn conformations, for example, is critical in mimicking the receptor-binding loops of many bioactive peptides. The synthesis of oligomers using such building blocks highlights the potential for creating functional macromolecules that can inhibit protein-protein interactions by mimicking helical domains.
Table 2: Principles of Rational Design Using Aib-Containing Building Blocks
| Design Principle | Application in Peptidomimetics | Desired Outcome |
|---|---|---|
| Secondary Structure Mimicry | Incorporation of Aib to force a peptide sequence into a specific helical or turn conformation that mimics a native binding epitope. | High receptor affinity and selectivity. longdom.org |
| Conformational Locking | Using the steric bulk of Aib to reduce the number of accessible conformations, thereby lowering the entropic penalty of binding. | Enhanced binding potency. |
| Scaffold Pre-organization | Building a rigid framework that holds interacting side chains in a predefined orientation. | Optimization of pharmacophoric presentation for improved biological activity. longdom.org |
| Metabolic Stabilization | Introducing a non-natural residue to block cleavage sites for proteolytic enzymes. | Increased in vivo half-life and improved bioavailability. longdom.org |
Strategies for Enhancing Peptide Properties through D-Aib and Azide (B81097) Incorporation
Beyond conformational control, this compound provides a chemical handle for further modifications through its azide group, offering a dual strategy for enhancing peptide properties.
The incorporation of the D-Aib moiety contributes significantly to metabolic stability. Peptidases, the enzymes responsible for peptide degradation, are highly specific for L-amino acids. The presence of a non-proteinogenic amino acid like Aib makes the peptide bonds flanking the residue resistant to enzymatic cleavage. This increased proteolytic stability translates to a longer circulating half-life in vivo, a critical property for therapeutic peptides.
The azide (-N₃) group is a versatile functional handle that does not interfere with native biological processes, making it ideal for bioorthogonal chemistry. chemimpex.com It allows for the site-specific modification of the peptide scaffold through two primary, highly efficient reactions: the Staudinger ligation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry". scientificlabs.co.uksigmaaldrich.com These reactions enable the covalent attachment of a wide array of molecules to the peptide. chemimpex.comnih.gov For example, conjugating polymers like polyethylene glycol (PEG) can improve solubility and circulation time, while attaching fluorescent dyes or imaging agents can be used for diagnostics. researchgate.net Furthermore, the azide group can be used to link peptides to drug molecules for targeted delivery or to other biomolecules to create complex bioconjugates. chemimpex.comnih.gov
Table 3: Applications of the Azide Functional Group in Peptides
| Reaction | Description | Common Applications |
|---|---|---|
| Staudinger Ligation | A reaction between an azide and a specifically engineered triarylphosphine to form a stable amide bond. researchgate.netnih.gov | Covalent attachment of labels, tags (e.g., FLAG peptide), and other functional moieties under native conditions. nih.gov |
| Click Chemistry (CuAAC) | A highly efficient and specific cycloaddition reaction between an azide and a terminal alkyne, catalyzed by copper(I). scientificlabs.co.uksigmaaldrich.com | Synthesis of triazole-linked glycopeptides, development of drug delivery systems, and bioconjugation to link peptides with other molecules. chemimpex.comscientificlabs.co.uksigmaaldrich.com |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction using a strained alkyne (e.g., DBCO, BCN) that is highly biocompatible. nih.gov | Selective modification of biomolecules in vitro and in vivo for chemical biology and materials science applications. nih.gov |
Q & A
Q. What ethical considerations apply when publishing peptide designs involving non-natural amino acids like D-Aib?
- Methodological Answer :
- Transparency : Disclose synthetic routes, purity thresholds, and potential toxicity (e.g., azido byproducts) in methods sections. Cite prior work on D-Aib’s biocompatibility .
- Compliance : Adhere to institutional guidelines for hazardous waste disposal (azide-containing residues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
